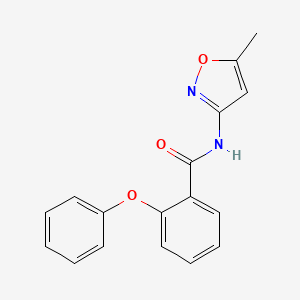

N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide involves several steps, including acylation reactions and characterizations through spectroscopic methods such as ¹H NMR, ¹³C NMR, and elemental analysis. For instance, the acylation reaction of 3-aminophenol with 4-metoxybenzoylchloride in THF has been used to synthesize related compounds, highlighting the importance of choosing appropriate reactants and conditions to achieve the desired benzamide derivatives (Karabulut et al., 2014).

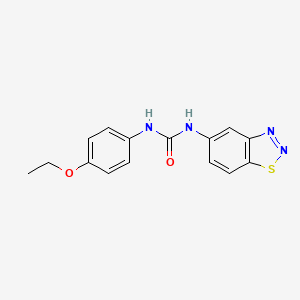

Molecular Structure Analysis

The molecular structure of N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide and similar compounds can be determined by single crystal X-ray diffraction and DFT calculations. These methods help in understanding the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, including bond lengths, angles, and dihedral angles, which are crucial for predicting the compound's chemical behavior and reactivity (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide include oxidative conditions leading to various degrees of oxidation without cleaving the isoxazole ring. This indicates the compound's stability and reactivity under different chemical conditions, providing insights into its potential applications and the synthesis of derivative compounds (Adolphe-Pierre et al., 1998).

Scientific Research Applications

Degradation in Plant Rhizosphere Systems

The degradation behavior of isoxaben, chemically related to N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide, was studied within a containerized plant rhizosphere system, highlighting its potential impact on commercial ornamental plant production. This research found that isoxaben degrades significantly in the presence of microbial activity within the rhizosphere, indicating a potential for reduced environmental impact through biodegradation in specific agricultural settings (Drakeford, Camper, & Riley, 2003).

Environmental Behavior and Fate

Further investigation into the environmental behavior and degradation of isoxaben in both soil and aqueous systems has provided insights into its fate outside controlled agricultural environments. These studies have confirmed the presence of specific degradation products and have highlighted the importance of microbial activity in the breakdown of such compounds, underscoring the potential for natural attenuation processes in mitigating environmental impacts (Camper, Kim, & Riley, 2001).

Antimicrobial Properties

A series of N-(5-(2-(substitutedphenyl)-4-oxothiazolidin-3-yl)-2-phenoxybenzamide derivatives were synthesized and evaluated for their antimicrobial properties. This research contributes to the understanding of the structure-activity relationship of such compounds, providing a basis for the development of new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Hypoglycemic and Hypolipidemic Activity

The synthesis and evaluation of novel thiazolidinedione analogs, incorporating the N-(5-methyl-3-isoxazolyl)-2-phenoxybenzamide structure, have demonstrated potential hypoglycemic and hypolipidemic activities in a type-2 diabetes model. This indicates a promising avenue for the development of new therapeutic agents addressing diabetes and related metabolic disorders (Mehendale-Munj, Ghosh, & Ramaa, 2011).

Safety and Hazards

properties

IUPAC Name |

N-(5-methyl-1,2-oxazol-3-yl)-2-phenoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O3/c1-12-11-16(19-22-12)18-17(20)14-9-5-6-10-15(14)21-13-7-3-2-4-8-13/h2-11H,1H3,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQQCGWCCZRHNLO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)NC(=O)C2=CC=CC=C2OC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Methyl-isoxazol-3-yl)-2-phenoxy-benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2,5,6-trimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)urea](/img/structure/B5540420.png)

![4-[(4-methoxyphenyl)amino]-3-nitro-N-(1-phenylethyl)benzamide](/img/structure/B5540425.png)

![N-[5-methoxy-2-(4-morpholinyl)phenyl]nicotinamide](/img/structure/B5540448.png)

![9-(5-fluoro-2-methoxybenzyl)-2-(pyridin-2-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5540471.png)

![N-methyl-4-{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5540479.png)

![2-butyl-8-{[2-(methylthio)-5-pyrimidinyl]carbonyl}-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5540489.png)

![1-[(1-ethyl-3-isopropyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2H-thiopyran-4-yl)piperazine](/img/structure/B5540497.png)

![N-{2-[2-(2-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methylphenyl)benzenesulfonamide](/img/structure/B5540504.png)